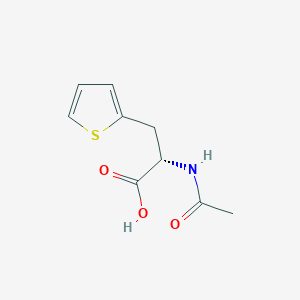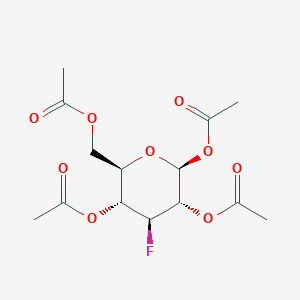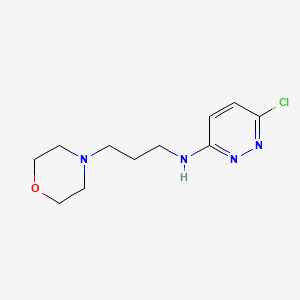![molecular formula C18H23BrClF3N2S B3043352 3,4-Di(tert-butyl)-2-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-3-ium bromide CAS No. 849066-36-0](/img/structure/B3043352.png)
3,4-Di(tert-butyl)-2-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-3-ium bromide
説明
Synthesis Analysis
Paper details the synthesis of a pyrazolo[5,1-c][1,2,4]triazine derivative through lithiation and silylation. The process involves the treatment of a bromo-substituted precursor with sodium hydride and an alkyl lithium reagent at very low temperatures. This method could potentially be adapted for the synthesis of the compound , considering that both compounds share a heterocyclic structure with nitrogen atoms that could be similarly functionalized.
Molecular Structure Analysis
In paper , the molecular structure of a 1,3,4-thiadiazole derivative is analyzed. The bond lengths and angles suggest a strong interaction between the sulfonyl group and the thiadiazole ring, which could be relevant when considering the molecular structure of "3,4-Di(tert-butyl)-2-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-3-ium bromide". The thiadiazole and thiazolium rings are similar in that they both contain sulfur and nitrogen, although the electronic effects of the substituents in the compound of interest may lead to different interactions.
Chemical Reactions Analysis
The study in paper explores the diastereoselective synthesis of pyrazolo[5,1-c][1,2,4]triazine derivatives. The reactions involve N-bromosuccinimide and carboxylic acids to afford diastereomerically pure dicarboxylates. This suggests that the compound may also undergo selective reactions based on the steric and electronic environment created by its tert-butyl and chloro-trifluoromethyl groups.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of "3,4-Di(tert-butyl)-2-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-3-ium bromide", they do offer insights into the properties of structurally related compounds. For example, the presence of tert-butyl groups in the compounds studied in papers and suggests that the compound of interest may also exhibit significant steric bulk, which could affect its solubility and reactivity. The electronegative substituents, such as the chloro and trifluoromethyl groups, are likely to influence the compound's acidity and electrophilic character.
特性
IUPAC Name |
3,4-ditert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-3-ium-2-amine;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClF3N2S.BrH/c1-16(2,3)14-10-25-15(24(14)17(4,5)6)23-13-9-11(18(20,21)22)7-8-12(13)19;/h7-10H,1-6H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCASJSQMAZSWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=[N+]1C(C)(C)C)NC2=C(C=CC(=C2)C(F)(F)F)Cl.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Di(tert-butyl)-2-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-3-ium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3043270.png)







![N-[(E)-(dimethylamino)methylidene]thiourea](/img/structure/B3043284.png)


![O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide](/img/structure/B3043288.png)
